molecular formula C29H21N3O2 B2426660 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide CAS No. 676529-11-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2426660
CAS RN: 676529-11-6
M. Wt: 443.506
InChI Key: JDMHXIHOWQPAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been extensively studied in the field of cancer research. EKI-785 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on quinazoline derivatives often focuses on the synthesis and characterization of new compounds with potential for various applications, including pharmaceuticals and materials science. For example, the hydrolytic opening of the quinazoline ring in certain derivatives under different conditions has been explored to understand the chemical behavior and synthesis pathways of these compounds (Shemchuk et al., 2010). This type of research is fundamental for developing new synthetic methods and understanding the reactivity of quinazoline-based compounds.

Antimicrobial and Antitumor Applications

Quinazoline derivatives are investigated for their potential antimicrobial and antitumor activities. For instance, certain quinazolines have been synthesized and characterized as potential antimicrobial agents, showing activity against various bacterial and fungal strains (Desai et al., 2007). Another study highlighted the synthesis of substituted 2-phenylbenzimidazole-4-carboxamides, evaluating their in vitro and in vivo antitumor activity and exploring their mechanism of action, which may not involve interaction with topoisomerase II (Denny et al., 1990). This suggests that compounds within this chemical family could have diverse biological activities worth exploring.

Catalysis and Polymerization

Some studies delve into the use of quinoline derivatives in catalysis and polymerization processes. For example, half-titanocene chlorides based on 2-benzimidazolyl-N-phenylquinoline-8-carboxamide have shown effectiveness in ethylene polymerization and copolymerization of ethylene with α-olefins (Sun et al., 2010). This indicates the potential of quinoline derivatives in industrial applications, particularly in the synthesis of polymers.

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2/c1-2-32-26-16-15-24(20-12-8-13-21(27(20)26)29(32)34)31-28(33)22-17-25(18-9-4-3-5-10-18)30-23-14-7-6-11-19(22)23/h3-17H,2H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMHXIHOWQPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide

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